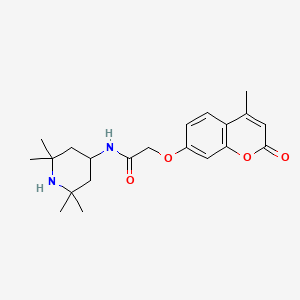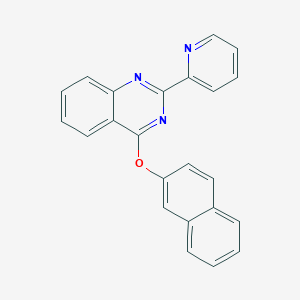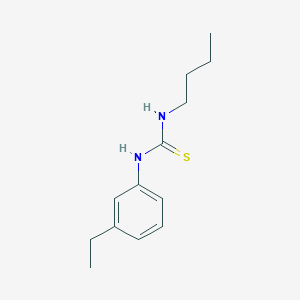
N-(1-pyridin-4-ylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-4-ylethyl)benzenesulfonamide, also known as PES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PES is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
N-(1-pyridin-4-ylethyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. N-(1-pyridin-4-ylethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, and it has been suggested as a potential anticancer agent. In neuroscience, N-(1-pyridin-4-ylethyl)benzenesulfonamide has been studied for its effects on neuronal activity and synaptic plasticity. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been used as a tool compound for drug discovery, as it can selectively bind to certain proteins and modulate their activity.
Mecanismo De Acción
N-(1-pyridin-4-ylethyl)benzenesulfonamide is believed to act by inhibiting the activity of certain proteins, including carbonic anhydrase and histone deacetylase. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. The exact mechanism of action of N-(1-pyridin-4-ylethyl)benzenesulfonamide is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of neuronal activity. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been shown to affect the expression of various genes involved in cancer, neurodegenerative diseases, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-pyridin-4-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and selectivity for certain proteins. N-(1-pyridin-4-ylethyl)benzenesulfonamide can also be easily synthesized using various methods, and its effects can be measured using various assays. However, N-(1-pyridin-4-ylethyl)benzenesulfonamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(1-pyridin-4-ylethyl)benzenesulfonamide, including the development of more efficient synthesis methods, the identification of new targets for N-(1-pyridin-4-ylethyl)benzenesulfonamide, and the optimization of its pharmacological properties. N-(1-pyridin-4-ylethyl)benzenesulfonamide can also be further studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. Overall, N-(1-pyridin-4-ylethyl)benzenesulfonamide has shown great potential as a tool compound for scientific research, and further studies on its mechanism of action and physiological effects could lead to the development of new therapies and treatments for various diseases.
Métodos De Síntesis
N-(1-pyridin-4-ylethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromomethylpyridine with benzenesulfonyl chloride in the presence of a base, or the reaction of 4-pyridinylmethylamine with benzenesulfonyl chloride. The yield and purity of N-(1-pyridin-4-ylethyl)benzenesulfonamide can be improved by using different solvents, reaction conditions, and purification methods.
Propiedades
IUPAC Name |
N-(1-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11(12-7-9-14-10-8-12)15-18(16,17)13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSGOLXIKVXKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)


![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)


![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)